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Compound of Interest

3-Chloropyridine-2-
Compound Name:

carboxaldehyde
CAS No.: 206181-90-0
Cat. No.: B112261

Get Quote

\ J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound
3-Chloropyridine-2-carboxaldehyde (CAS No: 206181-90-0). Due to the limited availability of
direct experimental spectra in public databases, this document presents predicted
spectroscopic data based on the analysis of structurally related compounds, namely 3-
Chloropyridine and various pyridine-2-carboxaldehydes. These predictions offer a valuable
reference for the identification and characterization of this molecule in research and
development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 3-Chloropyridine-2-carboxaldehyde.

Table 1: Predicted *"H NMR Spectroscopic Data
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment
(ppm) () (Hz)
) Aldehyde Proton
~10.0- 10.5 Singlet
(CHO)
H6 (proton ortho to
~8.6 - 8.8 Doublet of doublets ~4-5, ~1-2 )
Nitrogen)
H4 (proton para to
~7.9-8.1 Doublet of doublets ~7-8, ~1-2 )
Nitrogen)
] H5 (proton meta to
~74-7.6 Triplet ~7-8

Nitrogen)

Predictions are based on typical chemical shifts for protons on a pyridine ring substituted with a
chlorine and an aldehyde group.

. 1 13
Chemical Shift (d) (ppm) Assignment
~190 - 195 C=0 (Aldehyde)
~152 - 155 C2 (carbon bearing the aldehyde)
~148 - 151 C6 (carbon ortho to Nitrogen)
~138 - 141 C3 (carbon bearing the Chlorine)
~125-128 C4 (carbon para to Nitrogen)
~122 - 125 C5 (carbon meta to Nitrogen)

Predicted chemical shifts are relative to a standard reference (e.g., TMS) and are influenced by
the electronegativity of the chlorine atom and the anisotropic effects of the carbonyl and
pyridine ring.

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment
~3050 - 3100 Medium Aromatic C-H stretch

) Aldehyde C-H stretch (Fermi
~2820, ~2720 Medium

resonance)

~1700 - 1720 Strong C=0 stretch (Aldehyde)
~1560 - 1600 Medium-Strong C=C and C=N ring stretching
~1100 - 1200 Medium-Strong C-Cl stretch

The IR spectrum is expected to be dominated by the strong carbonyl stretch of the aldehyde
and characteristic absorptions of the substituted pyridine ring.

Table 4: Predicted Mass Spectrometry (MS) Data

miz Relative Intensity Assighment

[M]*" (Molecular ion peak with

1417143 3 isotopic pattern for Chlorine)
140/142 Variable [M-H]*

112/114 Variable [M-CHOJ*

78 Variable Pyridine fragment

The mass spectrum is expected to show a characteristic 3:1 isotopic pattern for the molecular
ion due to the presence of the 3°Cl and 37Cl isotopes.

Experimental Protocols

The following are general methodologies for the acquisition of spectroscopic data for a
compound like 3-Chloropyridine-2-carboxaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL
of a deuterated solvent (e.g., CDCls, DMSO-de). Add a small amount of a reference

© 2026 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b112261/docs?utm_src=pdf-body#spectroscopic-profile-of-3-chloropyridine-2-carboxaldehyde-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112261?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

standard, such as tetramethylsilane (TMS), if not already present in the solvent.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz, 500 MHz, or
higher).

e 1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical
parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a
good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

e 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural
abundance of 13C, a larger number of scans and a longer acquisition time are typically
required.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the signals in the *H NMR spectrum and reference the
chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

e Sample Preparation:

o For solid samples (if applicable): Prepare a KBr pellet by grinding a small amount of the
sample with dry potassium bromide and pressing it into a thin, transparent disk.
Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing
a small amount of the solid directly on the crystal.

o For liquid samples (if applicable): Place a drop of the neat liquid between two salt plates
(e.g., NaCl or KBr).

¢ Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm~1).
Acquire a background spectrum of the empty sample holder or pure solvent first, which is
then automatically subtracted from the sample spectrum.

» Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups in the molecule.
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Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via
a suitable ionization method. Common techniques include Electron lonization (EI) for volatile
compounds or Electrospray lonization (ESI) for less volatile or more polar compounds.

e Instrumentation: Employ a mass spectrometer capable of providing accurate mass
measurements (e.g., a time-of-flight (TOF), quadrupole, or ion trap analyzer).

o Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
For El, a standard electron energy of 70 eV is typically used.

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce the structure of the molecule. The isotopic distribution for chlorine should be clearly
visible.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
analysis of a novel or uncharacterized compound such as 3-Chloropyridine-2-
carboxaldehyde.

© 2026 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b112261/docs?utm_src=pdf-body#spectroscopic-profile-of-3-chloropyridine-2-carboxaldehyde-a-technical-guide
https://www.benchchem.com/product/b112261/docs?utm_src=pdf-body#spectroscopic-profile-of-3-chloropyridine-2-carboxaldehyde-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112261?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Workflow for Spectroscopic Analysis of 3-Chloropyridine-2-carboxaldehyde

Compound Synthesis & Purification

Synthesis of 3-Chloropyridine-2-carboxaldehyde

;

Purification (e.g., Chromatography, Recrystallization)

Sample ample Sample

Mass Spectrometry (MS)
- Determine Molecular Weight
- Observe Isotopic Pattern

Nuclear Magnetic Resonance (NMR)
- 1H NMR for Proton Environment
- 3C NMR for Carbon Skeleton

Infrared (IR) Spectroscopy
- Identify Functional Groups (C=0, C-Cl)

Data Interpretation & Structur

Integrate MS, IR, and NMR Data

;

Propose Chemical Structure

;

Confirm Structure

Click to download full resolution via product page

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of
3-Chloropyridine-2-carboxaldehyde.

o To cite this document: BenchChem. [Spectroscopic Profile of 3-Chloropyridine-2-
carboxaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b112261/docs#spectroscopic-profile-of-3-
chloropyridine-2-carboxaldehyde-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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